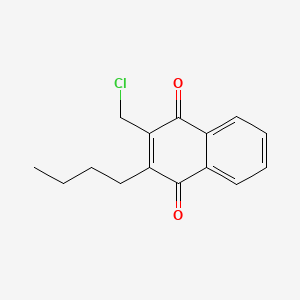
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is an organic compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are often used in various chemical and pharmaceutical applications. This compound is characterized by a naphthalene ring with two ketone groups at positions 1 and 4, a butyl group at position 2, and a chloromethyl group at position 3.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- typically involves the chloromethylation of 2-butyl-1,4-naphthoquinone. This can be achieved through a Friedel-Crafts alkylation reaction using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the quinone groups to hydroquinone groups.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of functionalized naphthoquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives are investigated for their therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- involves its ability to undergo redox reactions. The compound can participate in electron transfer processes, which can generate reactive oxygen species (ROS). These ROS can interact with biological molecules, leading to various biological effects. The molecular targets and pathways involved include enzymes and proteins that are sensitive to oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: A simpler naphthoquinone with no substituents.
2-Hydroxy-1,4-naphthoquinone: Known for its use in the synthesis of vitamin K analogs.
2-Methyl-1,4-naphthoquinone:
Uniqueness
1,4-Naphthalenedione, 2-butyl-3-(chloromethyl)- is unique due to its specific substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
104582-13-0 |
|---|---|
Fórmula molecular |
C15H15ClO2 |
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
2-butyl-3-(chloromethyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C15H15ClO2/c1-2-3-6-12-13(9-16)15(18)11-8-5-4-7-10(11)14(12)17/h4-5,7-8H,2-3,6,9H2,1H3 |
Clave InChI |
DFCQQIKBPBLDEO-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=O)C2=CC=CC=C2C1=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


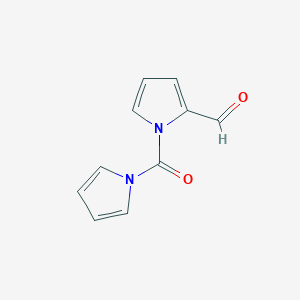
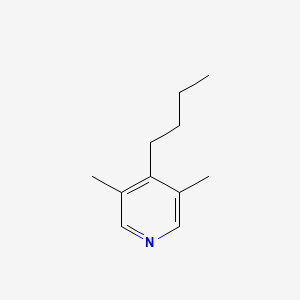
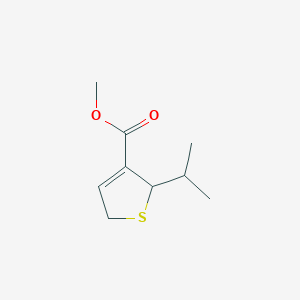
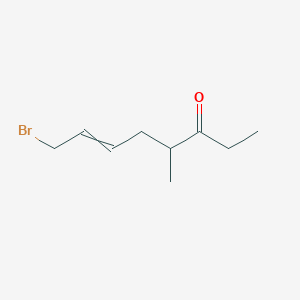


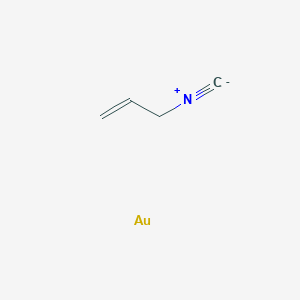
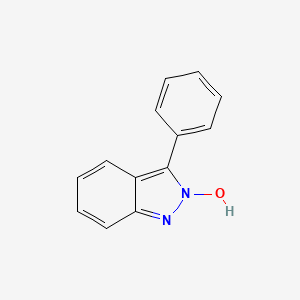
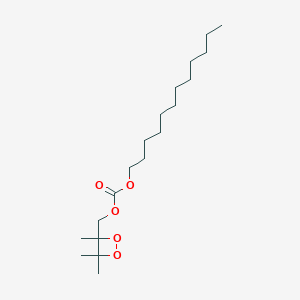
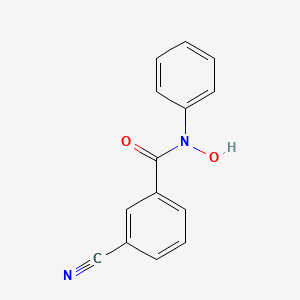


![5-Methyl-1,3-bis[(piperidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14322715.png)
![N'-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-N-(4-ethylphenyl)sulfonylmethanimidamide](/img/structure/B14322729.png)
